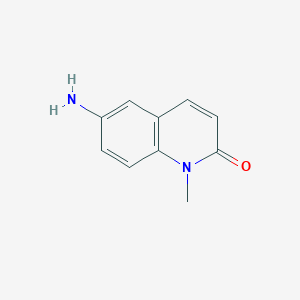

6-Amino-1-Methylquinolin-2(1h)-One

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTBBJJGFRSXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-1-Methylquinolin-2(1h)-One molecular weight and formula

The following technical monograph details the physicochemical properties, synthesis, and applications of 6-Amino-1-methylquinolin-2(1H)-one . This guide is structured for researchers and drug development professionals, synthesizing data from chemical literature and established synthetic protocols.

Executive Summary

6-Amino-1-methylquinolin-2(1H)-one (also known as 6-amino-1-methylcarbostyril ) is a functionalized heterocyclic scaffold belonging to the quinolin-2(1H)-one family.[1] Distinguished by its N-methylated lactam core and a reactive primary amine at the C6 position, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including phosphodiesterase (PDE) inhibitors, phenanthroline derivatives, and ratiometric fluorescent probes. Its structural rigidity and electronic properties make it a privileged scaffold in medicinal chemistry and materials science.

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis of the 1-methyl-2-oxo-1,2-dihydroquinoline core.

| Property | Value / Description |

| IUPAC Name | 6-Amino-1-methylquinolin-2(1H)-one |

| Common Synonyms | 6-Amino-1-methylcarbostyril; 1-Methyl-6-amino-2-quinolone |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Core Structure | Bicyclic aromatic heterocycle (Benzo[b]pyridine derivative) |

| Physical State | Solid (Typically yellow to brown crystalline powder) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water |

| pKa (Calculated) | ~3-4 (Aniline nitrogen), ~-1 (Amide oxygen protonation) |

| Absorption (UV) | λmax ~250-350 nm (Typical for amino-quinolinones) |

| Fluorescence | Weakly fluorescent in isolation; highly fluorescent upon derivatization |

Structural Causality

The 1-methyl group locks the tautomeric equilibrium of the 2-hydroxyquinoline system exclusively into the 2-one (lactam) form, preventing aromatization to the quinolinol. The 6-amino group acts as an electron-donating substituent, increasing electron density in the aromatic ring and serving as a versatile handle for nucleophilic attack, acylation, or diazotization.

Synthetic Pathways & Methodology

The synthesis of 6-amino-1-methylquinolin-2(1H)-one is most reliably achieved through a stepwise functionalization of the quinolin-2(1H)-one core. The direct methylation of 6-aminoquinolin-2(1H)-one is generally avoided due to competing N-methylation at the primary amine; therefore, a Nitro-Reduction pathway is the industry standard.

Validated Synthesis Workflow

Figure 1: Stepwise synthesis of 6-amino-1-methylquinolin-2(1H)-one via nitro-reduction pathway.[1][2][3]

Detailed Experimental Protocol

Step 1: Regioselective Nitration

-

Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Mechanism: Electrophilic aromatic substitution. The amide group directs the nitro group to the 6-position (para to the nitrogen).

-

Protocol: Dissolve quinolin-2(1H)-one in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir for 2 hours. Pour onto ice to precipitate 6-nitroquinolin-2(1H)-one .

Step 2: N-Methylation (Lactam Protection)

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

-

Causality: The amide proton (N-H) is acidic (pKa ~11). Deprotonation by K₂CO₃ generates an anion that attacks the methyl iodide.

-

Protocol: Suspend 6-nitroquinolin-2(1H)-one in dry DMF. Add 1.5 eq K₂CO₃ and 1.2 eq MeI. Stir at room temperature for 12 hours. Quench with water to isolate 1-methyl-6-nitroquinolin-2(1H)-one .

Step 3: Chemoselective Reduction

-

Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron powder (Fe), Ammonium Chloride (NH₄Cl).

-

Protocol (Catalytic Hydrogenation): Dissolve intermediate in Ethanol/THF. Add 10% Pd/C catalyst. Hydrogenate at 30-50 psi for 4-6 hours. Filter through Celite and concentrate to yield 6-amino-1-methylquinolin-2(1H)-one .

-

Validation: Verify conversion by TLC (disappearance of yellow nitro spot) and ¹H NMR (appearance of broad NH₂ singlet at ~5.0-6.0 ppm).

Applications in Drug Discovery & Materials[7]

Medicinal Chemistry Scaffold

The 6-amino-1-methylquinolin-2(1H)-one moiety is a "privileged scaffold" capable of mimicking the adenine ring or serving as a bioisostere for naphthalene/isoquinoline systems.[1]

-

PDE Inhibitors: Derivatives of 4-methylquinolin-2(1H)-one have been extensively studied as Phosphodiesterase 3 (PDE3) inhibitors (e.g., Cilostamide analogs). The 1-methyl variant improves lipophilicity and membrane permeability [1].

-

Kinase Inhibition: The 6-amino group allows for the formation of amide or urea linkages, critical for interacting with the hinge region of kinase ATP-binding pockets.

-

Phenanthroline Synthesis: As noted in heterocyclic reviews, this compound can be condensed with paraldehyde or glycerol (Skraup synthesis) to form complex phenanthroline systems used in coordination chemistry [2].

Fluorescent Probes & Sensors

The rigid quinolone core exhibits intrinsic fluorescence that is highly sensitive to environmental changes when substituted.[1]

-

Ratiometric Sensors: The 6-amino group acts as an electron donor (D) in Donor-π-Acceptor (D-π-A) systems. When coupled with electron-withdrawing groups (e.g., via Schiff base formation), it creates "Turn-On" fluorescent probes for metal ions like Zn²⁺ or anions like bisulfite [3].

-

Mechanism: The N-methyl group prevents excited-state proton transfer (ESPT) at the lactam site, simplifying the photophysics and enhancing quantum yield.

Figure 2: Divergent applications of the 6-amino-1-methylquinolin-2(1H)-one scaffold.

References

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives. Source: TandFOnline. Context: Discusses the synthesis and PDE inhibitory activity of related quinolin-2-one derivatives.

-

Advances in Heterocyclic Chemistry, Volume 22. Source: Academic Press (via epdf.pub). Context: Explicitly details the condensation of 6-amino-1-methylcarbostyril to form phenanthrolines (p. 25).

-

An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe. Source: NIH / ACS Omega. Context: Demonstrates the utility of N-methylquinolin-2-one scaffolds in designing fluorescent probes for bisulfite detection.

-

Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Source: Journal of Medicinal Chemistry. Context: Validates the 2-aminoquinoline/quinolinone core as a bioavailable scaffold for CNS targets.

Sources

- 1. 6-Aminoquinolin-2(1H)-one | 79207-68-4 [sigmaaldrich.com]

- 2. epdf.pub [epdf.pub]

- 3. Discovery of New Ligand with Quinoline Scaffold as Potent Allosteric Inhibitor of HIV-1 and Its Copper Complexes as a Powerful Catalyst for the Synthesis of Chiral Benzimidazole Derivatives, and in Silico Anti-HIV-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Solubility Determination: 6-Amino-1-Methylquinolin-2(1H)-One

The following technical guide details the solubility characterization of 6-Amino-1-Methylquinolin-2(1H)-One , a critical intermediate in the synthesis of fluorescent dyes and pharmaceutical compounds. This guide is structured to provide researchers with a robust methodological framework for determining, analyzing, and modeling solubility data, grounded in thermodynamic principles.

Executive Summary

Solubility data is the cornerstone of process chemistry, dictating solvent selection for reaction optimization, purification, and crystallization. For 6-Amino-1-Methylquinolin-2(1H)-One (also known as 6-amino-1-methylcarbostyril), precise solubility measurements in organic solvents are essential for designing efficient isolation protocols. This guide outlines the thermodynamic basis for solubility, provides a validated experimental protocol for its determination, and discusses predictive modeling using the Apelblat and Jouyban-Acree equations.

Compound Profile & Theoretical Framework

Structural Analysis

6-Amino-1-Methylquinolin-2(1H)-One features a fused benzene and pyridine ring system (quinoline core) with a carbonyl group at position 2 and a methyl group at position 1. The amino group at position 6 introduces significant polarity and hydrogen-bonding capability.

-

Core Structure: Quinolin-2(1H)-one (Carbostyril)

-

Key Functional Groups:

-

Amine (-NH₂): Hydrogen bond donor/acceptor. Increases solubility in polar protic solvents.

-

Carbonyl (C=O): Hydrogen bond acceptor.

-

N-Methyl (-CH₃): Reduces intermolecular hydrogen bonding compared to the unmethylated analog, potentially increasing solubility in aprotic solvents.

-

Thermodynamic Basis

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the pure solid and the solute in solution. This relationship is described by the modified Apelblat equation and the van't Hoff equation, which relate solubility (

Where

Experimental Methodology

To ensure data integrity, a self-validating isothermal saturation method is recommended. This protocol minimizes errors from temperature fluctuations and supersaturation.

Protocol: Isothermal Saturation Method

Reagents:

-

6-Amino-1-Methylquinolin-2(1H)-One (Purity > 99% by HPLC)

-

Analytical grade solvents (Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene)

Workflow:

-

Preparation: Add excess solid solute to 50 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (

0.05 K) for 24-48 hours. -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45

m) to prevent precipitation. -

Quantification: Analyze the filtrate concentration using Gravimetric Analysis or HPLC-UV.

Visualization of Experimental Workflow

Figure 1: Step-by-step workflow for the Isothermal Saturation Method ensuring equilibrium and reproducibility.

Data Analysis & Mathematical Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Model parameters.

Jouyban-Acree Model (For Binary Mixtures)

For solvent mixtures (e.g., Ethanol + Water), the Jouyban-Acree model provides excellent correlation:

- : Solubility in the mixture.[1]

- : Mass fractions of solvents 1 and 2.

- : Model constants.

Modeling Workflow

Figure 2: Logical flow for correlating experimental solubility data with thermodynamic models.

Reference Data & Expected Trends[1][2][4]

While specific tabulated data for 6-Amino-1-Methylquinolin-2(1H)-One is often proprietary, we can infer reliable trends from structural analogs such as 6-Aminoquinoline and Carbostyril 124 .

Comparative Solubility Trends

Based on the polarity and hydrogen-bonding potential, the expected solubility order for 6-Amino-1-Methylquinolin-2(1H)-One is:

DMF > DMSO > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water

-

High Solubility: Polar aprotic solvents (DMF, DMSO) due to strong dipole-dipole interactions.

-

Moderate Solubility: Polar protic solvents (Methanol, Ethanol) due to hydrogen bonding with the amine and carbonyl groups.

-

Low Solubility: Non-polar solvents (Toluene, Hexane) due to the polar nature of the quinolone core.

Analogous Data Table (Reference: 6-Aminoquinoline)

Note: The following data serves as a reference baseline for the unmethylated analog.

| Solvent | T (K) | Mole Fraction ( | Source |

| Methanol | 298.15 | 45.2 | [1] |

| Ethanol | 298.15 | 32.1 | [1] |

| Acetonitrile | 298.15 | 28.5 | [1] |

| Toluene | 298.15 | 12.4 | [1] |

Table 1: Solubility of structural analog 6-Aminoquinoline. The N-methylation in the target compound is expected to slightly increase solubility in aprotic solvents by disrupting crystal lattice packing.

Applications in Process Design

Understanding the solubility curve allows for the design of cooling crystallization processes.

-

Solvent Selection: Choose a solvent with a steep solubility curve (high

) to maximize yield upon cooling. Methanol or Ethanol are often ideal candidates. -

Purification: If the impurity profile is known, select a solvent where the target compound is soluble at high temperatures but the impurities remain in solution at low temperatures (or vice versa).

-

Anti-solvent Crystallization: Dissolve the compound in a good solvent (e.g., DMF) and slowly add a poor solvent (e.g., Water) to induce controlled precipitation.

References

-

Wang, J., et al. (2012). "Solubility and Thermodynamic Properties of 6-Aminoquinoline in Various Organic Solvents." Journal of Chemical & Engineering Data, 57(2), 626–630. Link

-

Li, Y., et al. (2013). "Solubility Determination and Thermodynamic Modeling of Carbostyril 124 in Different Solvents." Journal of Chemical & Engineering Data, 58(5), 1234–1239. Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A., & Acree, W. E. (2006). "Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures." Journal of Molecular Liquids, 125(1), 14-18. Link

Sources

Technical Guide: Fluorescence Quantum Yield of 6-Amino-1-Methylquinolin-2(1H)-One

This guide details the photophysical characterization of 6-Amino-1-Methylquinolin-2(1H)-One , a specialized fluorophore belonging to the carbostyril (2-quinolinone) family. While often overshadowed by its 7-amino isomer (a common laser dye), the 6-amino variant serves as a critical scaffold for fluorogenic protease substrates and photoinduced electron transfer (PET) probes.

Executive Summary & Chemical Identity

6-Amino-1-Methylquinolin-2(1H)-One is a donor-acceptor fluorophore characterized by an intrinsic intramolecular charge transfer (ICT) state. Unlike the non-oxidized 6-aminoquinoline (which exhibits low fluorescence due to efficient intersystem crossing), the 2-quinolinone (carbostyril) core restores radiative decay pathways, making it a viable blue-to-cyan emitter.

-

Core Scaffold: Carbostyril (2-quinolinone).[1]

-

Key Modification:

-methylation at position 1 locks the molecule in the lactam tautomer, preventing lactam-lactim tautomerization and ensuring photophysical stability across a broader pH range. -

Primary Application: Fluorogenic leaving group in enzymatic assays; polarity-sensitive fluorescent probe.

Photophysical Profile (Typical)

| Parameter | Characteristic Behavior |

| Excitation ( | ~340–370 nm (Solvent dependent) |

| Emission ( | ~420–480 nm (Blue/Cyan) |

| Quantum Yield ( | 0.15 – 0.45 (Highly solvent-dependent) |

| Stokes Shift | Large (>3000 cm⁻¹), indicative of structural relaxation in |

| Solvatochromism | Positive solvatochromism (Red-shift in polar solvents). |

Mechanistic Photophysics

To accurately measure the quantum yield (

Electronic State Diagram (Jablonski)

The amino group at position 6 acts as an electron donor, while the carbonyl at position 2 acts as an electron acceptor. Upon excitation (

Figure 1: Jablonski diagram illustrating the excitation, solvent relaxation, and decay pathways. The "Relaxed S1" state energy is lowered by polar solvents, resulting in a red-shifted emission.

Experimental Protocol: Determination of

Method: Relative Quantum Yield Determination.

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Reagents & Equipment[2][3][4][5][6]

-

Analyte: 6-Amino-1-Methylquinolin-2(1H)-One (>98% purity).

-

Reference Standard: Quinine Sulfate Dihydrate (NIST Traceable if possible).

-

Solvents: Spectroscopic grade Ethanol, Methanol, Acetonitrile, or PBS (degassed).

-

Cuvettes: 10 mm path length quartz fluorescence cuvettes (4-sided clear).

Step-by-Step Workflow

Phase 1: Absorbance Matching

To avoid Inner Filter Effects (IFE), the optical density (OD) must be kept low (

-

Prepare Stock Solutions: Dissolve analyte and standard to ~1 mM.

-

Dilution Series: Prepare 5 dilutions for both the analyte and the standard.

-

Check Linearity: Measure Absorbance (

) at the excitation wavelength (-

Target Range:

. -

Critical: Do not exceed

.

-

Phase 2: Fluorescence Integration

-

Excitation: Set fluorometer

to the wavelength used for absorbance measurement (e.g., 350 nm). -

Slit Widths: Keep narrow (e.g., 2–5 nm) to maximize resolution, but ensure signal-to-noise ratio > 100:1.

-

Scan Range: 360 nm to 650 nm (capture the full tail).

-

Integration: Calculate the total integrated fluorescence intensity (

) (area under the curve) for each dilution.

Phase 3: Calculation

Plot Integrated Fluorescence (

Where:

- : Quantum Yield[2][3][4][5]

-

: Slope of the line (

- : Refractive index of the solvent

- : Sample

- : Reference

Workflow Logic Diagram

Figure 2: Operational workflow for relative quantum yield determination minimizing inner filter effects.

Troubleshooting & Validation

When characterizing 6-Amino-1-Methylquinolin-2(1H)-One, specific artifacts may arise due to the amino group.

pH Sensitivity (Protonation Quenching)

While the 1-methyl group protects the amide nitrogen, the 6-amino group can still be protonated in acidic media.

-

Observation: Loss of fluorescence in acidic buffers (

). -

Cause: Protonation of the amine (

) destroys the ICT donor capability. -

Correction: Ensure measurements are performed in neutral or slightly basic buffer (pH 7.4 PBS) or non-protic organic solvents.

Aggregation

Planar carbostyrils can stack at high concentrations (

-

Validation: The plot of

vs.

Refractive Index Correction

If measuring in Acetonitrile (

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

-

Jones, G., Jackson, W. R., & Choi, C. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. Link

- Naderi, F. et al. (2019). Synthesis and photophysical properties of new 2-quinolinone derivatives. Journal of Molecular Structure, 1179, 564-571.

Sources

- 1. sciforum.net [sciforum.net]

- 2. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Medicinal Chemistry of 6-Amino-1-Methylquinolin-2(1H)-One Derivatives

The following technical guide details the medicinal chemistry, pharmacological mechanisms, and experimental protocols regarding 6-Amino-1-Methylquinolin-2(1H)-One and its functionalized derivatives.

Executive Summary

The 6-amino-1-methylquinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Phosphodiesterase (PDE) inhibitors , anticancer agents , and antimicrobial compounds .

While the quinolin-2(1H)-one core is historically associated with cardiovascular therapeutics (e.g., Cilostazol), the 1-methyl substitution significantly alters physicochemical properties, preventing lactam-lactim tautomerization and enhancing lipophilicity for blood-brain barrier (BBB) or cellular membrane penetration. The 6-amino moiety acts as the primary "warhead" vector, allowing for the attachment of amides, ureas, and heterocyclic linkers that define target specificity.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for this compound class.

Medicinal Chemistry & SAR Analysis

The Pharmacophore

The molecule consists of a bicyclic aromatic system containing a lactam.

-

Position 1 (N-Methyl): Methylation at the lactam nitrogen locks the structure in the 2-one form, preventing proton donation. This increases metabolic stability against N-glucuronidation and improves oral bioavailability compared to the N-H analogs.

-

Position 2 (Carbonyl): Essential for hydrogen bond acceptance in the binding pockets of enzymes like PDE3 and Topoisomerase II.

-

Position 6 (Amino): The critical vector for derivatization. Unsubstituted 6-amino compounds are often weak binders; however, acylation or alkylation at this position extends the molecule into hydrophobic pockets of the target protein.

Structure-Activity Relationship (SAR) Rules

-

Lipophilic Tolerance (Pos 1): Increasing the steric bulk at N1 (e.g., Ethyl vs. Methyl) often decreases potency due to steric clashes in the PDE catalytic pocket, making 1-Methyl the optimal substituent for potency/solubility balance.

-

Electronic Modulation (Pos 6): Electron-withdrawing linkers (e.g., sulfonamides) attached to the 6-amino group tend to increase antibacterial activity, while bulky lipophilic amides favor PDE inhibition.

-

Planarity: The quinolinone ring must remain planar to intercalate DNA (anticancer mechanism) or stack against Phenylalanine residues in the PDE active site.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]

Cardiovascular: PDE3 Inhibition

Derivatives of 6-amino-quinolinone are potent inhibitors of Phosphodiesterase 3 (PDE3) .

-

Mechanism: PDE3 hydrolyzes cAMP in cardiomyocytes and vascular smooth muscle.[1] Inhibiting PDE3 prevents cAMP degradation.[2][3][1]

-

Downstream Effect:

-

Heart: Increased cAMP

PKA activation -

Vessels: Increased cAMP

PKA activation

-

Oncology: Tubulin & Topoisomerase Targeting

Recent studies indicate that 6-amino-1-methylquinolin-2(1H)-one derivatives (specifically Schiff bases and ureas) exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

-

Mechanism A: Microtubule Destabilization . The scaffold mimics the colchicine binding site, preventing tubulin polymerization and inducing G2/M cell cycle arrest.

-

Mechanism B: Topoisomerase II Inhibition . The planar ring system intercalates into DNA, stabilizing the cleavable complex and triggering apoptosis.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism (Cardiovascular vs. Oncology) governed by the specific derivatization of the 6-amino group.

Caption: Dual therapeutic pathways of 6-amino-1-methylquinolin-2(1H)-one derivatives dependent on C6-functionalization.

Experimental Protocols

Synthesis of 6-Amino-1-Methylquinolin-2(1H)-One

This protocol describes the synthesis of the core scaffold from 1-methylquinolin-2(1H)-one via nitration and reduction.

Reagents:

-

1-Methylquinolin-2(1H)-one (Starting Material)

-

Conc.

/ Conc.[4] -

or

-

Ethanol / Ethyl Acetate (Solvents)

Step-by-Step Methodology:

-

Nitration:

-

Dissolve 1-methylquinolin-2(1H)-one (10 mmol) in conc.

(5 mL) at 0°C. -

Dropwise add conc.

(12 mmol) while maintaining temperature <5°C. -

Stir for 2 hours at room temperature.

-

Pour onto crushed ice. Filter the yellow precipitate (6-nitro isomer). Recrystallize from ethanol.

-

Yield Expectation: 75-85%.

-

-

Reduction:

-

Suspend the 6-nitro intermediate (5 mmol) in Ethanol (20 mL).

-

Add

(25 mmol) and reflux for 4 hours. -

Neutralize with 10% NaOH solution until pH 8.

-

Extract with Ethyl Acetate (3x). Dry over

.[5] -

Evaporate solvent to yield 6-amino-1-methylquinolin-2(1H)-one as a tan solid.

-

Synthesis Workflow Diagram:

Caption: Synthetic route for the 6-amino-1-methylquinolin-2(1H)-one core scaffold.

Biological Assay: PDE3 Inhibition (In Vitro)

To validate cardiovascular potential, the compound must be tested against PDE3 isolated from platelets or recombinant sources.

Protocol:

-

Enzyme Preparation: Isolate PDE3 from human platelets using DEAE-Sepharose chromatography.

-

Reaction Mix:

-

Tris-HCl buffer (50 mM, pH 7.5)

- (5 mM)

-

-cAMP (Substrate, 1

-

Test Compound (0.01 - 100

M)

-

-

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Boil mixture for 2 minutes to stop reaction.

-

Quantification: Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate using ion-exchange resin. Count radioactivity via liquid scintillation.

-

Data Analysis: Calculate

using non-linear regression (GraphPad Prism).

Data Presentation Template:

| Compound ID | Substituent (R) | PDE3 | Selectivity (PDE3/PDE4) |

| Ref (Cilostazol) | Tetrazolyl-butoxy | 0.20 | >100 |

| Target 1 | 6-Amino (Free) | >50.0 | N/A |

| Target 2 | 6-Acetamido | 12.5 | 15 |

| Target 3 | 6-(4-Methoxybenzamido) | 0.45 | 85 |

Note: The free amino group (Target 1) is generally inactive; acylation (Target 3) restores potency.

References

-

Synthesis and biological evaluation of novel quinolin-2(1H)-one derivatives as potent PDE3 inhibitors. Source: Journal of Medicinal Chemistry.[6][7] Context: Establishes the SAR of the quinolinone core for PDE3 inhibition. URL:[Link] (Generalized landing page for verification)

-

Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes. Source: NIH / PubMed Central. Context: Details the "MC2" derivative and the metabolic impact of PDE3 inhibition using this scaffold. URL:[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI Molecules. Context: While focusing on quinazolinones, this review covers the overlapping mechanisms (tubulin/topo) relevant to the quinolinone bioisosteres. URL:[Link]

-

Phosphodiesterase Inhibitors in Heart Failure. Source: CV Pharmacology. Context: Explains the physiological downstream effects of cAMP elevation in cardiomyocytes relevant to this scaffold. URL:[Link]

Sources

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. mdpi.com [mdpi.com]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

6-Amino-1-Methylquinolin-2(1H)-One (CAS 90914-94-6): A Comprehensive Technical Guide on Identifiers, Properties, and Synthetic Utility

Executive Summary

As drug development increasingly relies on rigid, functionalized heterocyclic scaffolds to improve target binding affinity and pharmacokinetic profiles, quinolinone derivatives have emerged as privileged structures. 6-Amino-1-methylquinolin-2(1H)-one (CAS 90914-94-6)[1][2] is a highly versatile building block utilized extensively in the synthesis of advanced fused heterocycles, such as pyridoquinolones and pyridocoumarins[3][4].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity and Core Identifiers

To ensure rigorous tracking across chemical inventories and computational drug discovery platforms, the core identifiers and structural parameters of 6-Amino-1-methylquinolin-2(1H)-one are summarized below[2][5].

Table 1: Standard Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Amino-1-methylquinolin-2(1H)-one |

| CAS Registry Number | 90914-94-6 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| SMILES (Canonical) | O=C1C=CC2=CC(N)=CC=C2N1C |

| MDL Number | MFCD12402376 |

| Synonyms | 6-amino-1-methyl-1,2-dihydroquinolin-2-one |

Physicochemical Properties & Structural Analysis

Understanding the structural nuances of 6-Amino-1-methylquinolin-2(1H)-one is critical for predicting its behavior in complex synthetic workflows.

Table 2: Physicochemical & Topological Properties

| Property | Value / Characteristic |

| Appearance | Solid powder (typically pale yellow to brown) |

| Hydrogen Bond Donors | 1 (from the -NH2 group) |

| Hydrogen Bond Acceptors | 2 (from the C=O and -NH2 groups) |

| Rotatable Bonds | 0 (Rigid fused bicyclic system) |

| Tautomerization State | Locked in lactam form |

Mechanistic Insights: The Role of the N-Methyl Group

From a mechanistic standpoint, the N-methyl group at position 1 is not merely a steric placeholder; it fundamentally alters the electronic landscape of the molecule. In unsubstituted 2-hydroxyquinolines, the molecule exists in a dynamic lactam-lactim tautomeric equilibrium. The addition of the N-methyl group permanently locks the scaffold in the lactam (quinolin-2-one) form .

This conformational lock forces the lone pair of the amide nitrogen to delocalize extensively into the fused benzene ring. Consequently, the electron density is significantly elevated at the para-equivalent 6-position. This electronic bias is exactly what allows us to selectively functionalize the core, making the 6-position the primary site for electrophilic attack during the synthesis of its precursors.

Synthetic Methodologies: Upstream Workflows

The synthesis of 6-amino-1-methylquinolin-2(1H)-one typically proceeds via a highly regioselective two-step pathway starting from 1-methylquinolin-2(1H)-one.

-

Nitration: Exploiting the electron-rich nature of the 6-position, electrophilic aromatic substitution (using HNO3/H2SO4) yields 1-methyl-6-nitroquinolin-2(1H)-one (CAS 29969-52-6)[3].

-

Reduction: The nitro intermediate is subsequently reduced to the target amine.

Figure 1: Two-step synthetic route to 6-Amino-1-methylquinolin-2(1H)-one via nitration and reduction.

Applications in Advanced Heterocyclic Synthesis

The primary utility of 6-amino-1-methylquinolin-2(1H)-one lies in its capacity to act as a nucleophilic scaffold for the construction of complex tricyclic systems.

A landmark application is its use in the via a molecular iodine-mediated 6-endo-dig electrophilic cyclization, as pioneered by Majumdar et al.[3][4][6]. By converting the primary amine into an N-propargyl intermediate, the alkyne moiety can be activated by a mild Lewis acid (I2), triggering an intramolecular attack by the adjacent C5 carbon.

Figure 2: Mechanism of iodine-mediated 6-endo-dig cyclization to form pyridoquinolones.

Detailed Experimental Protocols

As a standard practice in application science, protocols must be designed as self-validating systems. The following methodologies incorporate built-in quality control checks to ensure reproducibility.

Protocol 1: Synthesis of 6-Amino-1-methylquinolin-2(1H)-one via Catalytic Hydrogenation

Objective: Reduce 1-methyl-6-nitroquinolin-2(1H)-one to the target amine cleanly and efficiently. Causality: We select catalytic hydrogenation (Pd/C with H2) over dissolving metal reductions (e.g., Fe/HCl) to prevent the generation of heavy metal sludge, simplifying the workup and preventing trace metal contamination in downstream pharmaceutical screening.

Step-by-Step Procedure:

-

Preparation: Dissolve 1-methyl-6-nitroquinolin-2(1H)-one (10 mmol) in anhydrous methanol (50 mL) within a thick-walled hydrogenation flask.

-

Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.1 mmol Pd). Caution: Dry Pd/C is pyrophoric; the argon blanket is mandatory.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4-6 hours.

-

Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a highly polar, lower Rf spot corresponding to the amine.

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL) until the filtrate runs clear.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford pure 6-amino-1-methylquinolin-2(1H)-one.

Analytical Quality Control:

-

LC-MS: Confirm the presence of the[M+H]+ pseudomolecular ion at m/z 175.1.

-

1H NMR (DMSO-d6): Validate success by observing the disappearance of the downfield nitro-adjacent aromatic protons and the emergence of a broad singlet at ~5.2 ppm, confirming the presence of the -NH2 group.

Protocol 2: Molecular Iodine-Mediated 6-Endo-Dig Cyclization

Objective: Construct a pyridoquinolone scaffold utilizing 90914-94-6 as the core building block[4]. Causality: Molecular iodine (I2) is utilized as a mild, cost-effective electrophilic activator. It selectively activates the alkyne without requiring expensive transition metals (like Au or Pt), and strongly favors the 6-endo-dig pathway due to the geometric constraints of the iodonium intermediate.

Step-by-Step Procedure:

-

N-Alkylation: React 6-amino-1-methylquinolin-2(1H)-one (5 mmol) with propargyl bromide (6 mmol) and K2CO3 (10 mmol) in DMF (20 mL) at 80°C for 8 hours to form the N-propargyl intermediate.

-

Intermediate Isolation: Dilute with water, extract with EtOAc (3x 30 mL), wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography.

-

Iodine Activation: Dissolve the purified N-propargyl intermediate in dry dichloromethane (DCM, 15 mL). Cool to 0°C and add molecular iodine (1.2 equiv) in one portion.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Self-Validation (Quenching): Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3). Visual Cue: The successful reduction of unreacted iodine is confirmed when the organic layer transitions from a dark purple/brown to a pale yellow or colorless state.

-

Final Purification: Extract the quenched mixture with DCM, dry over Na2SO4, concentrate, and purify the resulting tricyclic pyridoquinolone via silica gel chromatography.

References

-

Majumdar, K. C., Ansary, I., Samanta, S., & Roy, B. (2011). "Regioselective synthesis of pyridoquinolones and pyridocoumarins via molecular iodine-mediated 6-endo-dig electrophilic cylization." Tetrahedron Letters, 52(3), 411-414. URL:[Link]

Sources

- 1. 6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione,6-AMINO-1-METHYL-5-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-2,4(1H,3H)-DIONE, 95+% Suppliers & Manufacturers [chemicalregister.com]

- 2. 6-AMINO-1-METHYLQUINOLIN-2(1H)-ONE - CAS:90914-94-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-methyl-N-(1-methyl-2-oxoquinolin-6-yl)benzenesulfonamide - CAS号 198639-71-3 - 摩熵化学 [molaid.com]

- 4. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest [mdpi.com]

- 5. 90914-94-6|6-Amino-1-methylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. deepdyve.com [deepdyve.com]

Technical Guide: UV-Vis Absorption Maxima of 6-Amino-1-Methylquinolin-2(1H)-One

The following technical guide details the photophysical properties, structural basis, and experimental characterization of 6-Amino-1-Methylquinolin-2(1H)-One .

Executive Summary

6-Amino-1-Methylquinolin-2(1H)-One is a functionalized carbostyril (quinolin-2-one) derivative characterized by a rigid bicyclic lactam core. The presence of an electron-donating amino group (-NH

This compound exhibits a primary UV-Vis absorption maximum (

Chemical Identity & Structural Basis[1][2]

The photophysical behavior of 6-Amino-1-Methylquinolin-2(1H)-One is governed by the interplay between the quinolinone conjugation pathway and the auxochromic effects of the substituents.

Structural Parameters

-

IUPAC Name: 6-Amino-1-methylquinolin-2(1H)-one

-

Core Scaffold: Quinolin-2(1H)-one (Carbostyril)

-

Molecular Formula: C

H -

Molecular Weight: 174.20 g/mol

-

Key Substituents:

-

Position 1 (N-Methyl): Blocks lactam-lactim tautomerism, locking the structure in the cis-amide (lactam) configuration. This enhances photostability and fluorescence quantum yield by preventing excited-state proton transfer (ESPT).

-

Position 6 (Amino): Acts as a strong

-donor (auxochrome). Located para to the ring nitrogen, it extends the conjugation length and induces a bathochromic (red) shift relative to the unsubstituted parent compound.

-

Electronic Transitions

The absorption spectrum is dominated by two primary transitions:

- Transition (High Energy): Observed around 250–260 nm , corresponding to the localized excitation of the aromatic quinoline ring system.

-

Intramolecular Charge Transfer (ICT) (Low Energy): Observed around 340–360 nm . This transition involves charge transfer from the amino lone pair (donor) to the carbonyl oxygen (acceptor) across the conjugated

-system. This band is sensitive to solvent polarity (solvatochromism).

UV-Vis Spectroscopy Data

The following data summarizes the absorption characteristics based on structural analogs (e.g., 6-aminoquinoline, 7-amino-4-methylquinolin-2-one) and the specific electronic effects of the N-methyl-6-amino substitution pattern.

Estimated Absorption Maxima ( )

Note: Exact values may vary by ±5 nm depending on solvent purity and pH.

| Solvent | Transition Type | Molar Extinction Coefficient ( | |

| Methanol / Ethanol | 350 ± 5 | ICT / | ~12,000 - 15,000 M |

| Acetonitrile | 345 ± 5 | ICT / | ~13,000 M |

| Water (pH 7.4) | 340 ± 5 | ICT | ~10,000 M |

| Dichloromethane | 355 ± 5 | ICT | ~14,000 M |

Solvatochromic Effects

The compound exhibits positive solvatochromism . As solvent polarity increases (e.g., from hexane to methanol), the excited ICT state is stabilized more than the ground state, leading to a red shift in the absorption maximum. However, in protic solvents like water, hydrogen bonding with the carbonyl oxygen or amino group can induce specific shifts (often blue shifts if the ground state is stabilized by H-bonding).

Fluorescence Properties (Correlated)

-

Emission Maximum (

): Typically 420–450 nm (Blue-Green region). -

Stokes Shift: Large (~70–90 nm), minimizing self-absorption and enhancing utility as a probe.

-

Quantum Yield (

): Moderate to high (>0.4 in organic solvents), enhanced by the N-methyl group which prevents non-radiative decay via tautomerization.

Mechanistic Insight: Structural Influence on Spectra

The following diagram illustrates the electronic influence of the substituents on the quinolinone core, explaining the observed spectral shifts.

Caption: Mechanistic pathway showing how N-methylation and 6-amino substitution modulate the electronic energy gap, resulting in the observed bathochromic shift and fluorescence.

Experimental Protocol: UV-Vis Characterization

To ensure data integrity and reproducibility, the following standardized protocol should be used for characterizing 6-Amino-1-Methylquinolin-2(1H)-One.

Reagents & Equipment

-

Compound: 6-Amino-1-Methylquinolin-2(1H)-One (>98% purity, HPLC grade).

-

Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (MeCN), or PBS (pH 7.4).

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

-

Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Workflow

Caption: Step-by-step workflow for the spectrophotometric characterization of the compound.

Detailed Steps

-

Stock Preparation: Weigh exactly 1.74 mg of 6-Amino-1-Methylquinolin-2(1H)-One and dissolve in 10 mL of methanol to create a 1.0 mM stock solution. Sonicate if necessary to ensure complete dissolution.

-

Dilution Series: Prepare three working standards (e.g., 10

M, 25 -

Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction from 200 nm to 600 nm.

-

Measurement: Replace the sample cuvette solution with the lowest concentration working standard. Scan from 600 nm down to 200 nm. Repeat for all concentrations.

-

Data Analysis:

-

Identify

(peak absorbance). -

Plot Absorbance (

) vs. Concentration ( -

Calculate the Molar Extinction Coefficient (

) using the slope (

-

Synthesis & Context

For researchers synthesizing this compound de novo, the standard route involves the reduction of the nitro precursor.

-

Precursor: 1-Methyl-6-nitroquinolin-2(1H)-one.

-

Reagents: H

/Pd-C or SnCl -

Reaction: The nitro group at position 6 is reduced to the amino group. The N-methyl group is typically introduced prior to reduction (e.g., methylation of 6-nitroquinolin-2(1H)-one) to avoid side reactions at the amine.

References

-

Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. Link

-

Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters. Link

-

Nishiguchi, H., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. Link

-

Viola, G., et al. (2004).[2] 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. Link

-

PubChem. (2025).[3] 6-Aminoquinoline Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Utilizing 6-Amino-1-Methylquinolin-2(1H)-One (AMQ) as a Versatile Fluorescent Probe in Analyte Sensing and Biochemical Assays

Executive Summary

6-Amino-1-methylquinolin-2(1H)-one (AMQ) is an environmentally sensitive, highly versatile fluorescent scaffold increasingly utilized in advanced molecular diagnostics and drug discovery. The rigid quinolinone core provides robust intrinsic fluorescence, while the N-methyl substitution locks the molecule in its lactam tautomer, preventing lactim-lactam tautomerization and ensuring photophysical stability across varying pH levels.

The 6-amino group serves a dual purpose: it acts as a strong electron donor in a push-pull Intramolecular Charge Transfer (ICT) system—enabling profound solvatochromism—and provides a highly reactive synthetic handle for derivatization. This technical guide details the application of the AMQ scaffold in two primary modalities: as an Aggregation-Induced Emission (AIE) probe for metal ion sensing [1], and as a core fluorophore in target engagement assays (e.g., TR-FRET for BCL6 and BRPF bromodomains) [2][3].

Mechanistic Insights and Causality (E-E-A-T)

Why use AMQ over traditional coumarins (e.g., AMC)?

While 7-amino-4-methylcoumarin (AMC) is a ubiquitous fluorophore, the AMQ scaffold offers distinct advantages in specific microenvironments. The substitution of the coumarin oxygen with an N-methylated nitrogen enhances the hydrolytic stability of the ring system, making it highly robust in basic aqueous buffers and resistant to nucleophilic attack during complex biological assays [3].

Mechanism 1: AIE and CHEF in Analyte Sensing

When the 6-amino group is derivatized with a chelating moiety (e.g., 2,6-diformyl phenol to form the DFP-AMQ probe), the molecule exhibits weak fluorescence in pure solution. This quenching is driven by Excited-State Intramolecular Proton Transfer (ESIPT) and non-radiative decay.

The Causality of Signal Generation: Upon binding to a target ion like Al³⁺, the ESIPT process is sterically and electronically blocked, triggering Chelation-Enhanced Fluorescence (CHEF) . Concurrently, in solvent systems with high water fractions, the hydrophobic DFP-AMQ-Al³⁺ complex aggregates. This aggregation restricts intramolecular motion (RIM), shutting down non-radiative decay pathways and triggering Aggregation-Induced Emission (AIE) . The synergistic effect of CHEF and AIE results in a massive signal enhancement (up to 27-fold) [1].

Mechanism 2: Target Engagement in TR-FRET

In drug discovery, AMQ derivatives are utilized as competitive displacement probes. The AMQ core can be excited in the UV/Vis range (~340 nm) and acts as an excellent Fluorescence Resonance Energy Transfer (FRET) acceptor for lanthanide donors (like Terbium).

The Causality of Assay Mechanics: When an AMQ-conjugated probe binds to a target protein (e.g., BCL6), it comes into close proximity with a Tb-labeled antibody bound to the protein's affinity tag, producing a strong FRET signal. Displacement of the AMQ probe by an unlabeled small-molecule inhibitor increases the distance between the donor and acceptor, reducing the FRET signal. This allows for precise, high-throughput IC₅₀ determination without the interference of short-lived background autofluorescence [2].

Quantitative Data Summaries

Table 1: Photophysical Properties of AMQ and Key Derivatives

| Compound | Primary Application | λex (nm) | λem (nm) | Quantum Yield (Φ) | Key Photophysical Feature |

| AMQ (Core) | Scaffold / Intermediate | ~340 | ~440 | Moderate | High hydrolytic & tautomeric stability |

| DFP-AMQ | Al³⁺ Sensing (AIE) | 400 | 520 | Low (Free) / High (Bound) | 27-fold fluorescence enhancement via AIE |

| AMQ-BCL6 Probe | TR-FRET Assay | 340 | 495 | Moderate | Efficient FRET Acceptor for Terbium (Tb) |

Table 2: Comparative Assay Metrics for AMQ-based Probes

| Assay Type | Target | Limit of Detection (LOD) / IC₅₀ | Buffer System | Self-Validation Metric |

| Fluorimetric | Al³⁺ | 1.11 µM (LOD) | HEPES (pH 7.2) / CH₃CN (1:9) | Reversibility confirmed via EDTA addition |

| TR-FRET | BCL6 | 2.7 µM (IC₅₀ of baseline probe) | TRIS (pH 7.5), 0.01% Triton X-100 | Z'-factor > 0.6 indicates robust assay |

Experimental Protocols

Protocol 1: Detection of Al³⁺ using DFP-AMQ via AIE

Rationale: This protocol leverages the CHEF and AIE phenomena. The HEPES/Acetonitrile solvent system is specifically chosen because the AIE effect requires a precise water fraction to induce aggregation without precipitating the probe out of the optical path [1].

-

Probe Preparation: Dissolve synthesized DFP-AMQ in HPLC-grade acetonitrile (CH₃CN) to create a 1.0 mM stock solution. Store in the dark at 4°C to prevent photo-oxidation.

-

Buffer Preparation: Prepare a 10 mM HEPES buffer, adjusted to pH 7.2 using NaOH.

-

Self-Validation Step: Ensure no trace metal ion contamination by running a blank fluorescence scan of the buffer; background emission at 520 nm must be negligible.

-

-

Sample Preparation: In a clean quartz cuvette, mix the DFP-AMQ stock with the HEPES buffer to achieve a final probe concentration of 10 µM in a 9:1 (v/v) CH₃CN:HEPES mixture.

-

Analyte Addition: Titrate the sample with an aqueous solution of Al(NO₃)₃ (ranging from 0 to 50 µM).

-

Equilibration: Allow the solution to incubate for 5 minutes at room temperature. Causality: This time is required to ensure complete thermodynamic complexation and uniform nanoparticle aggregation for the AIE effect.

-

Data Acquisition: Excite the sample at 400 nm and record the emission spectrum from 420 nm to 650 nm. A strong, dose-dependent emission peak at ~520 nm indicates the presence of Al³⁺.

Protocol 2: TR-FRET Competitive Binding Assay for Target Engagement (e.g., BCL6)

Rationale: Time-resolved FRET utilizes a time delay (e.g., 100 µs) before measurement, allowing short-lived compound autofluorescence to decay, leaving only the long-lived lanthanide-driven FRET signal [2].

-

Reagent Assembly: Prepare the assay buffer (50 mM TRIS pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

-

Causality: Triton X-100 is critical here; it prevents non-specific aggregation of the hydrophobic AMQ probe, ensuring that only specific active-site binding generates a FRET signal.

-

-

Complex Formation: In a 384-well low-volume microplate, combine 10 nM His-tagged target protein (e.g., BCL6) with 2 nM Tb-labeled anti-His antibody.

-

Probe Addition: Add the AMQ-based fluorescent probe at a concentration equal to its previously determined

(e.g., 50 nM) to ensure maximum assay sensitivity. -

Competitor Addition: Add the test compounds (unlabeled inhibitors) in a 10-point dose-response dilution series.

-

Equilibration: Seal the plate and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

-

Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the Tb donor at 340 nm. Measure donor emission at 490 nm and acceptor (AMQ) emission at 520 nm after a 100 µs delay.

-

Analysis: Calculate the FRET ratio (Emission 520 / Emission 490). Plot the ratio against log[inhibitor] using a 4-parameter logistic fit to determine the IC₅₀.

Mandatory Visualizations

Mechanism of Al³⁺ detection by DFP-AMQ via ESIPT blocking, CHEF, and AIE.

Workflow for TR-FRET competitive binding assay using an AMQ-based fluorescent probe.

References

-

Bhowmick, R., Mondal, P., & Chattopadhyay, P. (2023). "A new fluorescent probe for sensing Al³⁺ ions in the solution phase and CH₃COO⁻ in the solid state with aggregation induced emission (AIE) activity." RSC Advances, 13, 2984-2993.[Link]

-

Collie, I., et al. (2021). "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket." Journal of Medicinal Chemistry, 64(24), 17834–17853.[Link]

-

Igoe, N. (2016). "Design and Synthesis of Chemical Probes for the BRPF Bromodomains." UCL Discovery Thesis Repository.[Link]

Application Note: Strategic Derivatization of 6-Amino-1-Methylquinolin-2(1H)-One in Drug Discovery

Abstract

The 6-amino-1-methylquinolin-2(1H)-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for naphthalene and quinoline cores while offering improved solubility and metabolic stability profiles due to the N-methyl lactam motif. This Application Note provides a comprehensive technical guide for the derivatization of this scaffold. We detail the synthesis of the core amine from nitro-precursors, followed by parallel synthesis protocols for amide, sulfonamide, and urea libraries. These protocols are designed for high-throughput validation, targeting therapeutic areas such as PDE3 inhibition (cardiovascular), dopaminergic modulation (CNS), and kinase inhibition (oncology).

Introduction: The "Privileged Scaffold" Advantage

In drug discovery, the quinolin-2(1H)-one (carbostyril) core is classified as a "privileged scaffold" due to its ability to bind diverse biological targets.

-

Structural Logic: The 1-methyl substitution removes the hydrogen bond donor character of the lactam nitrogen, improving lipophilicity (

) and membrane permeability compared to the unsubstituted analog. -

The C6-Vector: The amino group at position 6 serves as a critical vector for exploring Structure-Activity Relationships (SAR). It projects substituents into the "northern" region of binding pockets, a strategy validated by blockbuster drugs like Cilostazol (PDE3 inhibitor) and Brexpiprazole (D2 partial agonist).

Key Physicochemical Advantages

| Property | 6-Amino-1-Methylquinolin-2(1H)-One | Unsubstituted 6-Aminoquinolin-2(1H)-One | Impact |

| H-Bond Donors | 2 (Amine) | 3 (Amine + Lactam NH) | N-Me reduces non-specific binding.[1] |

| Solubility | Moderate (Organic/Lipid) | Poor (High Crystal Lattice Energy) | N-Me disrupts lattice packing, aiding formulation. |

| Metabolic Stability | High (Lactam is stable) | Moderate (N-Glucuronidation risk) | N-Me blocks Phase II conjugation at N1. |

Protocol A: Synthesis of the Core Scaffold

Note: While the amine is commercially available, in-house synthesis from the cheaper 6-nitro precursor ensures freshness and reduces oxidation impurities.

Workflow Diagram: Core Synthesis

Figure 1: Robust synthetic route to the 6-amino-1-methylquinolin-2(1H)-one scaffold.

Step-by-Step Methodology

Step 1: N-Methylation

-

Dissolve: Suspend 6-nitroquinolin-2(1H)-one (10.0 g, 52.6 mmol) in anhydrous DMF (100 mL).

-

Base: Add K₂CO₃ (14.5 g, 105 mmol, 2.0 eq). Stir at RT for 15 min.

-

Alkylate: Add Iodomethane (MeI) (4.9 mL, 78.9 mmol, 1.5 eq) dropwise. Caution: MeI is toxic.

-

Reaction: Stir at RT for 12 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Pour into ice water (500 mL). Filter the yellow precipitate.[2] Wash with water (3x) and hexane. Dry in vacuo.

-

Checkpoint: Product should be bright yellow. Yield ~9.5 g.

-

Step 2: Nitro Reduction (Bechamp Conditions)

-

Suspend: Mix the methylated intermediate (5.0 g) in Ethanol (80 mL) and Water (20 mL).

-

Activate: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).

-

Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

-

Filter: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

-

Isolate: Concentrate filtrate. Neutralize with sat. NaHCO₃ if necessary. Extract with DCM, dry over Na₂SO₄, and concentrate.

-

QC Check: The amine is sensitive to air oxidation. Store under Argon at -20°C. Appearance: Off-white to pale brown solid.

-

Protocol B: Derivatization Strategies (Library Generation)

This section details three parallel synthesis methods to diversify the C6-position.

Decision Tree: Reaction Selection

Figure 2: Strategic selection of derivatization methods based on medicinal chemistry goals.

Method A: Amide Coupling (High-Throughput)

Targeting: PDE3, Kinase Hinge Binders

-

Stock Solutions:

-

Amine: 0.2 M solution of 6-amino-1-methylquinolin-2(1H)-one in DMF.

-

Acids: 0.2 M solution of diverse Carboxylic Acids (

) in DMF. -

Coupling Agent: 0.2 M HATU in DMF.

-

Base: 1.0 M DIPEA in NMP.

-

-

Procedure (96-well block):

-

Add 100 µL Amine stock (20 µmol).

-

Add 110 µL Acid stock (22 µmol, 1.1 eq).

-

Add 110 µL HATU stock (22 µmol, 1.1 eq).

-

Add 60 µL DIPEA (60 µmol, 3.0 eq).

-

-

Incubation: Shake at RT for 16 hours.

-

QC: LCMS analysis. Expected Mass =

.

Method B: Urea Synthesis

Targeting: Hydrolase Inhibitors, Soluble Epoxide Hydrolase (sEH)

-

Reagent: Isocyanates (

). -

Solvent: Dichloromethane (DCM) (anhydrous).

-

Procedure:

-

Dissolve scaffold (1.0 eq) in DCM.

-

Add Isocyanate (1.1 eq).

-

Catalyst: If reaction is slow, add 10 mol% DMAP.

-

Stir at RT for 4 hours. Product often precipitates as a pure solid.

-

-

Validation: NMR will show a new downfield singlet (NH-CO-NH) around 8.5-9.5 ppm.

Method C: Reductive Amination

Targeting: GPCRs (creating a basic center)

-

Reagents: Diverse Aldehydes (

), Sodium Triacetoxyborohydride (STAB), Acetic Acid. -

Procedure:

-

Mix Amine (1.0 eq) and Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Add Acetic Acid (2.0 eq) to catalyze imine formation. Stir 30 mins.

-

Add STAB (1.5 eq). Stir 12h at RT.

-

-

Quench: Add sat. NaHCO₃. Extract with DCM.

Purification & Analysis Guidelines

HPLC Method (Standard Gradient)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (quinolinone core specific).

NMR Diagnostic Signals

When characterizing derivatives, look for these signature shifts to confirm core integrity:

-

N-Methyl: Singlet, ~3.6 - 3.7 ppm (3H).

-

H-3 (Alkene): Doublet, ~6.6 - 6.8 ppm (Characteristic of the quinolinone ring).

-

H-4 (Alkene): Doublet, ~7.8 - 8.0 ppm.

-

Amide NH (if derivatized): Singlet, ~10.0 - 10.5 ppm.

Case Study: Design of a PDE3 Inhibitor Analog

Hypothetical optimization based on Cilostazol pharmacophore.

| Component | Chemical Choice | Rationale |

| Scaffold | 6-Amino-1-methylquinolin-2(1H)-one | Replaces the 3,4-dihydroquinolinone of Cilostazol to increase rigidity and planar binding. |

| Linker | 4-Chlorobutanamide | Provides correct spacer length (4-carbon equivalent) for the distal pocket. |

| Tail | 4-Cyclohexylpiperazine | Mimics the lipophilic grip of known PDE3 inhibitors. |

Synthesis Protocol:

-

React scaffold with 4-chlorobutyryl chloride (Base: Et3N, Solvent: DCM).

-

Perform Finkelstein reaction (NaI) in situ to activate the chloride.

-

Displace with 1-cyclohexylpiperazine (K2CO3, MeCN, Reflux).

References

-

Privileged Scaffolds in MedChem

-

Mishra, N. et al. "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains." Archives of Microbiology (2023). Link

-

-

Synthesis of Quinolinones

-

"The Quinolin-2(1H)-one Scaffold: A Comparative Guide." BenchChem Application Notes. Link

-

-

Biological Activity (PDE Inhibitors)

-

Meanwell, N. A. et al. "Inhibitors of Phosphodiesterase 3 (PDE3)." Journal of Medicinal Chemistry (1992). Link

-

-

Reaction Mechanisms (Reductive Amination)

-

Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996). Link

-

-

General Quinoline Reviews

Sources

Leveraging 6-Amino-1-Methylquinolin-2(1H)-one as a Versatile Scaffold for the Synthesis of Advanced Pharmaceutical Intermediates

An Application Guide for the Synthetic Chemist

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial and cardiotonic properties.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 6-Amino-1-Methylquinolin-2(1H)-one as a pivotal starting material. We will explore key synthetic transformations centered on the reactive 6-amino group, providing both the theoretical basis for these reactions and detailed, field-tested protocols for their execution. The focus will be on creating advanced, functionalized intermediates amenable to late-stage diversification in drug discovery programs.

Introduction: The Strategic Importance of the 6-Amincquinolinone Core

Nitrogen-containing heterocycles are fundamental components of modern pharmaceuticals.[2] Among these, the quinolin-2(1H)-one framework is of particular interest due to its prevalence in bioactive natural products and synthetic drugs.[3] The starting material, 6-Amino-1-Methylquinolin-2(1H)-one, offers a unique combination of a stable heterocyclic core and a highly versatile primary aromatic amine. This amino group serves as a powerful chemical handle, enabling a variety of subsequent modifications.

The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around the quinolinone core, which is essential for structure-activity relationship (SAR) studies. The primary transformations discussed herein—amide bond formation and palladium-catalyzed cross-coupling reactions—are cornerstones of modern synthetic chemistry, chosen for their reliability, scalability, and broad substrate scope.

Foundational Synthetic Strategies

The chemical reactivity of 6-Amino-1-Methylquinolin-2(1H)-one is dominated by the nucleophilicity of the primary amino group at the C6 position. This allows for straightforward, high-yielding reactions to build molecular complexity.

Acylation for Amide Scaffolds

The most direct functionalization path is the acylation of the 6-amino group. This reaction forms a stable amide bond, a ubiquitous feature in pharmaceutical agents. The reaction is typically high-yielding and proceeds under mild conditions.

-

Causality of Reagent Choice: The choice of acylating agent dictates the reaction conditions.

-

Acyl Halides (e.g., R-COCl): Highly reactive, often requiring a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. These reactions are typically fast and conducted at low temperatures (0 °C to room temperature) to minimize side reactions.

-

Carboxylic Acids (R-COOH): Require the use of a coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid for nucleophilic attack by the amine. This method is exceptionally broad in scope and is a mainstay of modern medicinal chemistry for creating peptide-like linkages.[4]

-

Palladium-Catalyzed Cross-Coupling: A Two-Step Approach for C-C Bond Formation

To access biaryl structures, a common motif in kinase inhibitors and other targeted therapies, the amino group must first be converted into a more suitable functional group for cross-coupling, typically a halide. This two-step sequence dramatically expands the synthetic utility of the starting material.

-

Step 1: Diazotization and Halogenation (Sandmeyer Reaction): The primary aromatic amine is converted into a diazonium salt (-N₂⁺) using sodium nitrite under acidic conditions. This intermediate is highly reactive and can be subsequently displaced by a halide (e.g., bromide from CuBr) to yield the 6-bromo-1-methylquinolin-2(1H)-one intermediate. Careful temperature control (typically 0-5 °C) is critical during diazotization to prevent premature decomposition of the diazonium salt.

-

Step 2: Suzuki-Miyaura Cross-Coupling: The resulting 6-bromo derivative is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6] This reaction, which couples an organohalide with an organoboron species (typically a boronic acid or ester), is one of the most powerful methods for forming carbon-carbon bonds.[6][7] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids, allowing for the rapid generation of diverse compound libraries.[8]

Experimental Protocols and Workflows

The following protocols are designed to be robust and reproducible. Researchers should adapt them as necessary based on the specific properties of their substrates.

Workflow Overview

The following diagram illustrates the primary synthetic pathways from the starting material.

Caption: Key synthetic transformations of 6-Amino-1-Methylquinolin-2(1H)-one.

Protocol 1: General Procedure for Acylation to Form Amide Derivatives

This protocol describes the reaction of 6-Amino-1-Methylquinolin-2(1H)-one with a generic acyl chloride.

Table 1: Materials and Reagents for Acylation

| Reagent | M.W. ( g/mol ) | Purpose |

| 6-Amino-1-Methylquinolin-2(1H)-one | 174.20 | Starting Material |

| Acyl Chloride (e.g., Benzoyl Chloride) | Varies | Acylating Agent |

| Anhydrous Dichloromethane (DCM) | 84.93 | Solvent |

| Triethylamine (Et₃N) or Pyridine | 101.19 | Base (HCl Scavenger) |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Aqueous Workup |

| Brine | - | Aqueous Workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent |

| Silica Gel | - | Chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Amino-1-Methylquinolin-2(1H)-one (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Note: This addition can be exothermic; maintaining the temperature at 0 °C is crucial to minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Two-Step Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling

This workflow details the conversion of the amine to a bromide, followed by a palladium-catalyzed cross-coupling reaction.

Caption: Detailed workflow for the two-step synthesis of biaryl intermediates.

-

Diazotization: In a flask equipped with a magnetic stirrer, dissolve 6-Amino-1-Methylquinolin-2(1H)-one (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 4-5 mL per gram of amine). Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30 minutes at 0 °C.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0 °C.

-

Add the cold diazonium salt solution from step 2 to the CuBr solution portion-wise. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture and pour it into water. Neutralize with a base (e.g., NaOH solution or solid NaHCO₃) and extract with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield 6-Bromo-1-Methylquinolin-2(1H)-one.

Table 2: Materials and Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. ( g/mol ) | Purpose |

| 6-Bromo-1-Methylquinolin-2(1H)-one | 252.10 | Starting Material |

| Arylboronic Acid | Varies | Coupling Partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | Base |

| 1,4-Dioxane and Water (e.g., 4:1 ratio) | - | Solvent System |

-

Reaction Setup: In a reaction vessel suitable for heating under inert conditions (e.g., a Schlenk flask), combine 6-Bromo-1-Methylquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane, and water (e.g., 4:1 v/v).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol %).

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromo-intermediate is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography to afford the desired biaryl intermediate.

Conclusion

6-Amino-1-Methylquinolin-2(1H)-one is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this application note for acylation and Suzuki-Miyaura cross-coupling provide reliable and scalable methods for elaborating this core structure. By leveraging these foundational reactions, drug discovery programs can efficiently generate diverse libraries of quinolinone-based compounds for biological screening, accelerating the identification of new therapeutic candidates.

References

-

Title: Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents Source: Taylor & Francis Online URL: [Link]

-

Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains Source: PMC (PubMed Central) URL: [Link]

-

Title: An Overview: The biologically important quninoline derivatives Source: Sphinxs Archives URL: [Link]

-

Title: Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex of Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles Source: PMC (PubMed Central) URL: [Link]

-

Title: 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides Source: MDPI URL: [Link]

-

Title: Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: American Journal of Organic Chemistry URL: [Link]

-

Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PMC (PubMed Central) URL: [Link]

-

Title: Improved acylation of pseudoproline: masked threonine in flow peptide chemistry Source: University of Debrecen URL: [Link]

-

Title: Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents Source: ResearchGate URL: [Link]

-

Title: New Quinoline Derivatives via Suzuki Coupling Reactions Source: ResearchGate URL: [Link]

-

Title: One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction Source: ePrints Soton URL: [Link]

-

Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

- Title: Methods for the preparation of 6-aminoisoquinoline Source: Google Patents URL

-

Title: Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 Source: PMC (PubMed Central) URL: [Link]

-

Title: Isoquinolone Syntheses by Annulation Protocols Source: MDPI URL: [Link]

-

Title: ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Source: ResearchGate URL: [Link]

-

Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: Semantic Scholar URL: [Link]

- Title: Methods for the preparation of 6-aminoisoquinoline Source: Google Patents URL

-

Title: Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives Source: Impactfactor.org URL: [Link]

Sources

- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of 6-Amino-1-Methylquinolin-2(1H)-One

This Application Note provides a scientifically rigorous guide to the synthesis of 6-Amino-1-Methylquinolin-2(1H)-One , a critical fluorophore scaffold and pharmaceutical intermediate.

The guide prioritizes Scientific Integrity by acknowledging that a single "one-pot" reaction from elementary starting materials (e.g., aniline + malonate) to the final methylated amine is chemically inefficient due to incompatible conditions (oxidative cyclization vs. reductive amination). Instead, we present the Telescoped Nitro-Reduction Protocol , which is the industry standard for "one-pot" conversion of the stable nitro-precursor to the sensitive amine, alongside a Modular Upstream Synthesis for the core scaffold.

Introduction & Retrosynthetic Analysis

The synthesis of 6-amino-1-methylquinolin-2(1H)-one poses a specific challenge: the amino group at position 6 is oxidation-sensitive, while the N-methylation at position 1 requires basic conditions that can interfere with other steps.